

PR-104 In Vivo Xenograft Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Anticancer agent 104	
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Introduction

PR-104 is a hypoxia-activated prodrug that has shown significant preclinical antitumor activity in a variety of cancer models. It is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A.[1] PR-104A is then selectively reduced in hypoxic tumor microenvironments to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M, which are potent DNA cross-linking agents.[2][3] This targeted activation in hypoxic regions, a common feature of solid tumors, allows for selective tumor cell killing while sparing well-oxygenated normal tissues.[3][4]

Interestingly, PR-104A can also be activated under aerobic conditions by the enzyme aldo-keto reductase 1C3 (AKR1C3). This dual mechanism of action, dependent on both hypoxia and AKR1C3 expression, makes PR-104 a promising therapeutic agent for a range of cancers, including those with significant hypoxic fractions and those overexpressing AKR1C3.

These application notes provide a summary of the in vivo efficacy of PR-104 in various xenograft models and detailed protocols for conducting such studies.

Mechanism of Action

The activation of PR-104 involves a two-step process. First, the administered PR-104 is systemically dephosphorylated to PR-104A. Subsequently, PR-104A undergoes bioreduction to





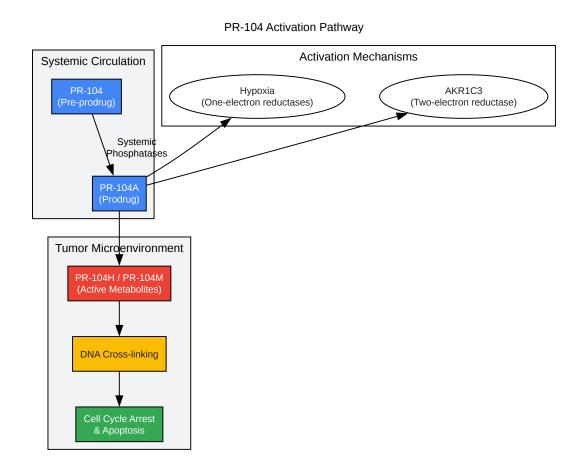


its active cytotoxic forms. This reduction can occur through two primary pathways:

- Hypoxia-Dependent Pathway: In the low-oxygen environment of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase, to form the active DNA cross-linking metabolites PR-104H and PR-104M.
- AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to PR-104H independently of oxygen levels.

The resulting active metabolites induce interstrand DNA cross-links, leading to cell cycle arrest and apoptosis.





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Figure 1: PR-104 Activation Pathway

In Vivo Efficacy in Xenograft Models



PR-104 has demonstrated significant antitumor activity as a single agent and in combination with other therapies in a variety of preclinical xenograft models.

Monotherapy

The efficacy of PR-104 as a single agent has been evaluated in numerous solid tumor and leukemia xenograft models.



Cell Line	Cancer Type	Animal Model	Dosing Schedule	Key Findings	Reference
HT29	Colon Cancer	Nude Mice	100% MTD, single dose	Significant killing of hypoxic and aerobic cells.	
SiHa	Cervical Cancer	Nude Mice	75% MTD, single dose	Greater killing of hypoxic and aerobic cells compared to tirapazamine.	
H460	Lung Cancer	Nude Mice	75% MTD, single dose	Effective killing of hypoxic and aerobic tumor cells.	
HepG2	Hepatocellula r Carcinoma	Mice	250 mg/kg, i.p., qd x 6	Significant reduction in tumor growth.	
Нер3В	Hepatocellula r Carcinoma	Mice	250 mg/kg, i.p., qd x 6	Significant reduction in tumor growth.	
Various	Pediatric Solid Tumors	Mice	550 mg/kg, weekly x 6	Objective responses in 21 out of 34 solid tumor models.	
Various	Acute Lymphoblasti c Leukemia (ALL)	Mice	550 mg/kg, weekly x 6	Maintained complete responses in 7 out of 7 ALL models.	



Combination Therapy

The combination of PR-104 with radiotherapy or chemotherapy has shown synergistic or additive antitumor effects.

Combinat ion	Cell Line	Cancer Type	Animal Model	Dosing Schedule	Key Findings	Referenc e
PR-104 + Radiation	HT29, SiHa, H460	Colon, Cervical, Lung	Nude Mice	PR-104 at 75-100% MTD + 15- 20 Gy radiation	Greater than additive antitumor activity.	
PR-104 + Gemcitabin e	Panc-01	Pancreatic Cancer	Nude Mice	Not specified	Greater than additive antitumor activity.	
PR-104 + Docetaxel	22RV1	Prostate Cancer	Nude Mice	Not specified	Greater than additive antitumor activity.	
PR-104 + Sorafenib	HepG2, PLC/PRF/5 , SNU-398, Hep3B	Hepatocell ular Carcinoma	Mice	PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib: 80 mg/kg, p.o., qd x 5	Significantl y active in all 4 xenograft models.	

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of PR-104 in in vivo xenograft models. Specific parameters may need to be optimized for different cell lines and research questions.



Cell Lines and Culture

A variety of human cancer cell lines have been used in PR-104 xenograft studies. The choice of cell line should be guided by the research question, considering factors such as tumor type, hypoxia level, and AKR1C3 expression.

Animal Models

Immunocompromised mice (e.g., nude, SCID, or NOD/SCID) are typically used for establishing xenografts from human cancer cell lines. Animal care and experimental procedures should be in accordance with institutional guidelines.

Xenograft Establishment

- Subcutaneous Implantation:
 - Harvest cultured cancer cells during the exponential growth phase.
 - \circ Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL.
 - Inject the cell suspension subcutaneously into the flank of the mice.
- Tumor Growth Monitoring:
 - Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: (Length x Width^2) / 2.
 - Randomize animals into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).

Drug Preparation and Administration

- PR-104 Formulation: PR-104 is a water-soluble phosphate ester. It should be dissolved in a suitable vehicle (e.g., saline) for administration.
- Administration Route: PR-104 is typically administered intravenously (i.v.) or intraperitoneally (i.p.).

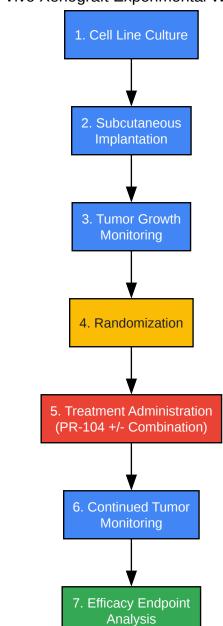


Dosing: The maximum tolerated dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule. However, dose-response studies are recommended to determine the optimal dose for a specific model.

Efficacy Endpoints

- Tumor Growth Delay: The time for tumors in the treated group to reach a certain size compared to the control group.
- Tumor Growth Inhibition: The percentage reduction in tumor volume in the treated group compared to the control group at a specific time point.
- Clonogenic Survival Assay: An ex vivo assay to determine the number of viable tumor cells remaining after treatment.
- Survival Analysis: Monitoring the overall survival of the animals in each treatment group.





In Vivo Xenograft Experimental Workflow

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Figure 2: In Vivo Xenograft Experimental Workflow

Conclusion



PR-104 is a promising hypoxia-activated prodrug with a dual mechanism of action that has demonstrated significant preclinical efficacy in a wide range of xenograft models. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of PR-104 and designing further preclinical studies. The ability to target hypoxic tumor cells, a population notoriously resistant to conventional therapies, makes PR-104 a compelling candidate for further development, both as a monotherapy and in combination with other anticancer agents.

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